molecular formula C20H20N2O5 B12518966 (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid

Cat. No.: B12518966
M. Wt: 368.4 g/mol
InChI Key: GCQNMZCRYMMHTM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid typically involves the protection of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by crystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

    Medicine: Plays a role in the development of peptide-based therapeutics and diagnostics.

    Industry: Used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The primary mechanism of action of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the assembly of the peptide chain, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
  • (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

Uniqueness

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid is unique due to its specific stereochemistry and functional groups, which make it particularly suitable for certain peptide synthesis applications. Its stability and ease of deprotection under mild conditions also distinguish it from other protecting groups .

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid

InChI

InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m1/s1

InChI Key

GCQNMZCRYMMHTM-QGZVFWFLSA-N

Isomeric SMILES

CNC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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